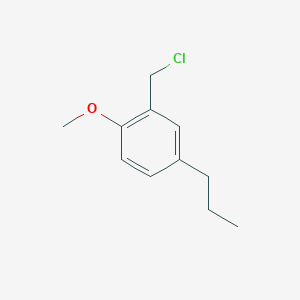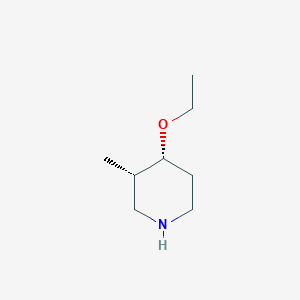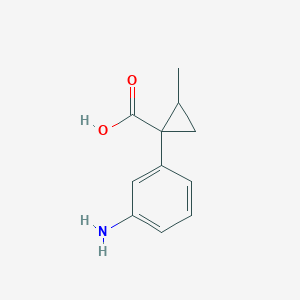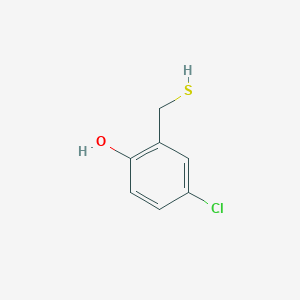
4-Chloro-2-(sulfanylmethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(sulfanylmethyl)phenol is an organic compound with the molecular formula C7H7ClOS and a molecular weight of 174.65 g/mol . This compound is characterized by a phenol group substituted with a chlorine atom at the 4-position and a sulfanylmethyl group at the 2-position. It is used primarily in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-2-(sulfanylmethyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with a suitable thiol reagent under basic conditions to introduce the sulfanylmethyl group . The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out in a polar solvent like ethanol or water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar nucleophilic aromatic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(sulfanylmethyl)phenol undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanylmethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium hydroxide, various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated phenols, modified sulfanylmethyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(sulfanylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(sulfanylmethyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanylmethyl group can undergo redox reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Similar structure but lacks the sulfanylmethyl group.
2-(Sulfanylmethyl)phenol: Similar structure but lacks the chlorine atom.
4-Chloro-2-methylphenol: Similar structure but has a methyl group instead of a sulfanylmethyl group.
Uniqueness
4-Chloro-2-(sulfanylmethyl)phenol is unique due to the presence of both the chlorine atom and the sulfanylmethyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7ClOS |
|---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
4-chloro-2-(sulfanylmethyl)phenol |
InChI |
InChI=1S/C7H7ClOS/c8-6-1-2-7(9)5(3-6)4-10/h1-3,9-10H,4H2 |
InChI Key |
KXQUHGGFPOVHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


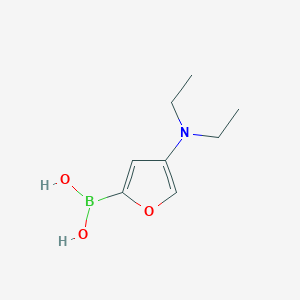
![4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole](/img/structure/B13337405.png)
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13337412.png)
![N-(4-chloro-3-fluoro-phenyl)-N'-[(1R,2R)-2-(guanidinomethyl)-5-(methylaminomethyl)indan-1-yl]oxamide](/img/structure/B13337413.png)

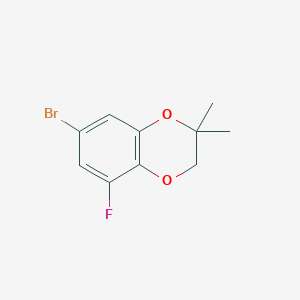
![Rel-tert-butyl (2R,3aR,7aS)-2-(hydroxymethyl)octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13337431.png)

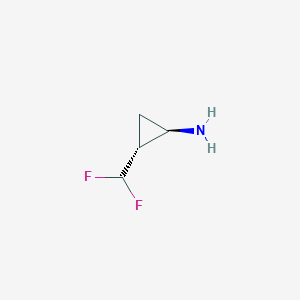
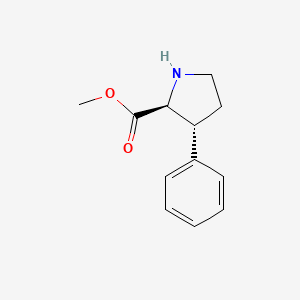
![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B13337463.png)
